N-(3-chloro-4-fluorophenyl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide
Description
N-(3-chloro-4-fluorophenyl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pyrano[4,3-c]pyridazine core, which is fused with a phenyl ring substituted with chlorine and fluorine atoms.
Properties
Molecular Formula |
C14H11ClFN3O2 |
|---|---|
Molecular Weight |
307.71 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxamide |
InChI |
InChI=1S/C14H11ClFN3O2/c15-10-6-9(1-2-11(10)16)17-14(20)13-5-8-7-21-4-3-12(8)18-19-13/h1-2,5-6H,3-4,7H2,(H,17,20) |
InChI Key |
DZTVSLBPPNAGAV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=CC(=NN=C21)C(=O)NC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors and automated systems to enhance reaction efficiency and product consistency . The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction conditions such as reflux or microwave irradiation to enhance reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or disrupt cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: This compound shares a similar phenyl substitution pattern but differs in the core structure, which is a pyrazolo[4,3-b]pyridine instead of a pyrano[4,3-c]pyridazine.
3-chloro-6-(4-fluorophenyl)pyridazine: This compound has a similar pyridazine core but lacks the pyrano ring and carboxamide group.
Uniqueness
N-(3-chloro-4-fluorophenyl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide is unique due to its fused pyrano[4,3-c]pyridazine core, which imparts distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
